Npp1-IN-1

ENPP1 NPP1 Potency

NPP1-IN-1, also known as compound 3n, is a non-nucleotidic small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1/NPP1), characterized by a biphenyl oxazole scaffold. It was developed as a selective inhibitor of NPP1 over the closely related isoform NPP3, addressing a critical need for tool compounds with well-defined selectivity profiles in the study of pathological calcification and purinergic signaling in the tumor microenvironment.

Molecular Formula C27H21NO2
Molecular Weight 391.5 g/mol
Cat. No. B12421003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNpp1-IN-1
Molecular FormulaC27H21NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC(=CO2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C27H21NO2/c1-2-29-26-13-6-5-11-24(26)27-28-25(18-30-27)21-16-14-20(15-17-21)23-12-7-9-19-8-3-4-10-22(19)23/h3-18H,2H2,1H3
InChIKeyIEONKHLDSOXYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPP1-IN-1: A High-Selectivity Non-Nucleotidic ENPP1 Inhibitor for Calcification and Immuno-Oncology Research Procurement


NPP1-IN-1, also known as compound 3n, is a non-nucleotidic small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1/NPP1), characterized by a biphenyl oxazole scaffold [1]. It was developed as a selective inhibitor of NPP1 over the closely related isoform NPP3, addressing a critical need for tool compounds with well-defined selectivity profiles in the study of pathological calcification and purinergic signaling in the tumor microenvironment [1]. Unlike nucleotide-based inhibitors, its non-nucleotidic structure offers a distinct chemical starting point for medicinal chemistry optimization aimed at oral bioavailability [1].

NPP1-IN-1 Procurement Rationale: Why Broad-Spectrum NPP or Off-Target Inhibitors Cannot Substitute for Targeted ENPP1 Inhibition


NPP1 (ENPP1) and NPP3 (ENPP3) are ectoenzymes with distinct, and sometimes opposing, roles in physiology. While NPP1 is a major generator of the immunosuppressive metabolite adenosine and a key regulator of pathological calcification, NPP3 is involved in allergic inflammation and basophil activation [1]. Indiscriminate inhibition of both isoforms can lead to confounding results or unintended biological effects [1]. Furthermore, common alternative compounds like ARL67156 are weak, non-selective inhibitors with Ki values in the micromolar range, often requiring high concentrations that compromise assay specificity and increase off-target risks . Therefore, the scientific validity of an experiment critically depends on the use of a well-characterized, potent, and isoform-selective tool compound like NPP1-IN-1.

NPP1-IN-1 (Compound 3n): Quantitative Comparator Analysis of Potency, Selectivity, and Scaffold Advantage


NPP1-IN-1 Exhibits Superior NPP1 Inhibitory Potency Compared to First-Generation Tool Compounds like ARL67156

NPP1-IN-1 demonstrates substantially higher potency against NPP1 compared to the widely used, but weak, inhibitor ARL67156. While ARL67156 exhibits a Ki of 12 µM, NPP1-IN-1 achieves an IC50 of 0.15 µM in the same artificial substrate assay, representing an 80-fold improvement in potency [1]. This higher potency allows for the use of lower compound concentrations, reducing the likelihood of off-target effects and improving assay window.

ENPP1 NPP1 Potency ARL67156 Enzyme Inhibition

NPP1-IN-1 Achieves >250-Fold Selectivity for NPP1 over NPP3, a Critical Differentiator from Less Selective Analogs

NPP1-IN-1 is a highly selective inhibitor of NPP1 over NPP3. It inhibits NPP3 with an IC50 of 40 µM, compared to an IC50 of 0.15 µM for NPP1, resulting in a selectivity ratio of approximately 267-fold [1]. This is a key differentiator from other NPP1 inhibitors, such as Enpp/Carbonic anhydrase-IN-1 (compound 1e), which is a dual inhibitor with an NPP1 IC50 of 1.36 µM and an NPP3 IC50 of 3.00 µM, exhibiting only 2.2-fold selectivity .

ENPP1 NPP3 Isoform Selectivity ENPP3 Assay Specificity

Comparative Potency and Selectivity Profile of NPP1-IN-1 Against a Structurally Related Analog, NPP1-IN-2

A direct comparison within the same chemical series highlights the superior selectivity of NPP1-IN-1 (compound 3n). The structurally related analog NPP1-IN-2 (compound 3h) also inhibits NPP1 (IC50 = 0.55 µM) and NPP3 (IC50 = 3.73 µM), but its selectivity ratio for NPP1 over NPP3 is only 6.8-fold [1]. This is in stark contrast to the 267-fold selectivity achieved by NPP1-IN-1 . While NPP1-IN-1 is slightly less potent against NPP1 than NPP1-IN-2, its vastly superior selectivity profile makes it the preferred choice for experiments where unambiguous NPP1-specific activity is required.

ENPP1 NPP3 Selectivity NPP1-IN-2 SAR

Non-Nucleotidic Scaffold of NPP1-IN-1 Offers a Differentiated Starting Point for Drug Discovery Compared to Nucleotide-Based Inhibitors

NPP1-IN-1 is a non-nucleotidic inhibitor, distinguishing it from several highly potent nucleotide-based NPP1 inhibitors such as analogue 3 (Ki = 20 nM) [1]. While nucleotide-based inhibitors can achieve exceptional potency, they are often limited by poor oral bioavailability and complex synthesis, as they are negatively charged at physiological pH [2]. The biphenyl oxazole scaffold of NPP1-IN-1 provides a neutral, drug-like starting point that is more amenable to further optimization for oral administration and favorable pharmacokinetic properties .

ENPP1 Drug Discovery Scaffold Oral Bioavailability Medicinal Chemistry

NPP1-IN-1 Procurement Scenarios: Defined Research Applications Based on Empirical Selectivity and Potency Evidence


Dissecting NPP1-Specific vs. NPP3-Mediated Effects in Cancer Immunology and the Tumor Microenvironment

NPP1-IN-1 is uniquely suited for studies aimed at deconvoluting the specific contribution of NPP1 to the generation of immunosuppressive adenosine in the tumor microenvironment, as distinct from NPP3 or other ectonucleotidases. Its 267-fold selectivity for NPP1 over NPP3 [1] ensures that observed biological effects, such as changes in T-cell proliferation or macrophage polarization, can be confidently attributed to NPP1 inhibition, rather than off-target NPP3 activity. This level of confidence is not achievable with less selective inhibitors like NPP1-IN-2 (6.8-fold selectivity) or dual inhibitors like Enpp/Carbonic anhydrase-IN-1 (2.2-fold selectivity) [1].

Investigating Pathological Calcification in In Vitro Models of Vascular and Skeletal Disease

NPP1 is the primary enzyme responsible for generating pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite crystal formation. In diseases like generalized arterial calcification of infancy (GACI) or chronic kidney disease-associated vascular calcification, dysregulated NPP1 activity is a central pathological driver. NPP1-IN-1, with its potent IC50 of 0.15 µM [1], provides a robust tool for modulating PPi levels in cell-based calcification assays (e.g., in vascular smooth muscle cells or osteoblast cultures). Its high potency allows for effective NPP1 inhibition at concentrations far below its NPP3 IC50, enabling the study of NPP1-specific effects on mineralization without confounding variables from NPP3 inhibition [1].

Lead Compound for Medicinal Chemistry Optimization of Orally Bioavailable NPP1 Inhibitors

For drug discovery programs targeting NPP1, the non-nucleotidic biphenyl oxazole scaffold of NPP1-IN-1 presents a significant advantage over nucleotide-based alternatives [1]. The neutral chemical structure is more amenable to achieving oral bioavailability, a critical property for therapeutic development [1]. The primary literature provides a clear synthetic route (Suzuki-Miyaura cross-coupling) and initial structure-activity relationship (SAR) data for a library of 17 analogs [1]. This makes NPP1-IN-1 an ideal lead or probe compound for structure-guided optimization efforts focused on improving potency, selectivity, and drug-like properties, in contrast to nucleotide-based leads that face inherent pharmacokinetic liabilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Npp1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.